molecular formula C19H14ClF3N2O3S B12141090 (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12141090
M. Wt: 442.8 g/mol
InChI Key: QEQRJXQJVVELOU-APSNUPSMSA-N
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Description

(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a benzylidene group, and a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reaction: The trifluoromethyl-substituted phenyl group is introduced through a nucleophilic substitution reaction with an appropriate halogenated precursor.

    Benzylidene Group Addition: The benzylidene group is added via a condensation reaction between an aldehyde and the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(benzylidene)-1,3-thiazol-4(5H)-one: Similar structure but lacks the methoxy groups.

    (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dihydroxybenzylidene)-1,3-thiazol-4(5H)-one: Similar structure but has hydroxy groups instead of methoxy groups.

Uniqueness

The presence of the methoxy groups in (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its biological activity and making it a more versatile compound for various applications.

Properties

Molecular Formula

C19H14ClF3N2O3S

Molecular Weight

442.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClF3N2O3S/c1-27-12-5-3-10(15(9-12)28-2)7-16-17(26)25-18(29-16)24-11-4-6-14(20)13(8-11)19(21,22)23/h3-9H,1-2H3,(H,24,25,26)/b16-7-

InChI Key

QEQRJXQJVVELOU-APSNUPSMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)OC

Origin of Product

United States

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